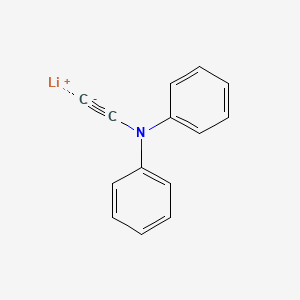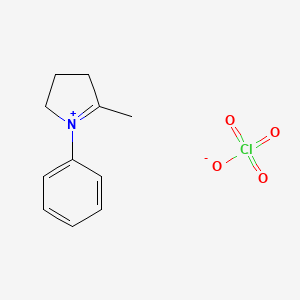
5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate is an organic compound with a unique structure that includes a pyrrolium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate typically involves the reaction of 1-phenyl-3,4-dihydro-2H-pyrrole with methylating agents under controlled conditions. The reaction is often carried out in the presence of a strong acid to facilitate the formation of the pyrrolium ion. The perchlorate anion is introduced through the addition of perchloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolium ion back to the neutral pyrrole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolium ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the pyrrolium ion.
Scientific Research Applications
5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced composites.
Mechanism of Action
The mechanism of action of 5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The pyrrolium ion can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-phenyl-3,4-dihydro-2H-pyrrolium: Similar structure but with a different substitution pattern.
5-Methoxy-3,4-dihydro-2H-pyrrole: Contains a methoxy group instead of a methyl group.
Uniqueness
5-Methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium perchlorate is unique due to its specific substitution pattern and the presence of the perchlorate anion. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
56519-58-5 |
|---|---|
Molecular Formula |
C11H14ClNO4 |
Molecular Weight |
259.68 g/mol |
IUPAC Name |
5-methyl-1-phenyl-3,4-dihydro-2H-pyrrol-1-ium;perchlorate |
InChI |
InChI=1S/C11H14N.ClHO4/c1-10-6-5-9-12(10)11-7-3-2-4-8-11;2-1(3,4)5/h2-4,7-8H,5-6,9H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
YOSQMIIAVYGIRF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](CCC1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


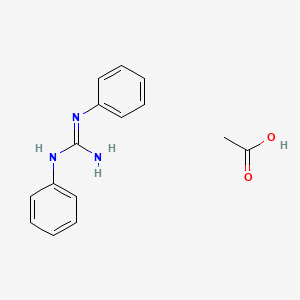
![2-{2-[(4-Chlorophenyl)methylidene]hydrazinyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B14634679.png)
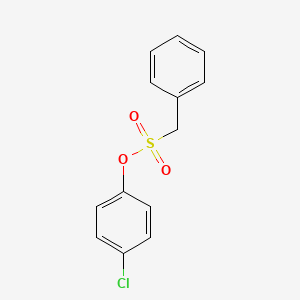
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
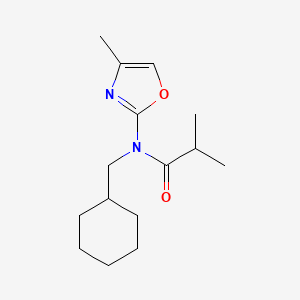

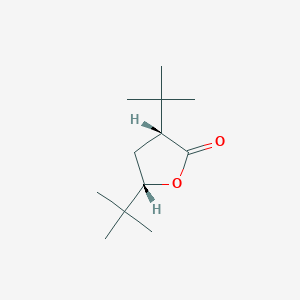
![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine](/img/structure/B14634734.png)
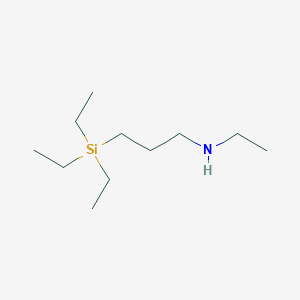
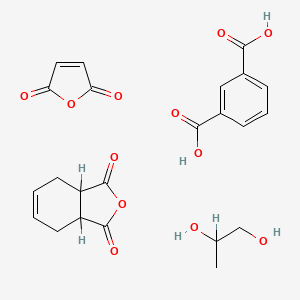
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)
